molecular formula C8H8O4 B044491 Methyl 2,4-dihydroxybenzoate CAS No. 2150-47-2

Methyl 2,4-dihydroxybenzoate

Cat. No. B044491
CAS RN: 2150-47-2
M. Wt: 168.15 g/mol
InChI Key: IIFCLXHRIYTHPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2,4-dihydroxybenzoate derivatives containing fragments of different organic acids have been synthesized, showcasing the compound's versatility. These derivatives exhibit mesomorphic properties, and their lanthanide complexes demonstrate notable spectral properties (Novikova et al., 2018). Esterification processes have also been explored to obtain methyl 2,4-dihydroxybenzoate, highlighting the synthesis's complexity and the need for optimized conditions for improved yields (Derkach et al., 2014).

Molecular Structure Analysis

Single crystal and Hirshfeld surface analyses, combined with computational calculations using Hartree Fock (HF) and Density Functional Theory (DFT), have been employed to understand the molecular structure of methyl 2,4-dihydroxybenzoate derivatives. Such studies reveal extensive intermolecular hydrogen bonding and provide insights into the molecule's electronic properties, including its frontier orbital energies (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Research has demonstrated the compound's role in various chemical reactions, including its potential in forming benzofuran derivatives through electrochemical processes. This highlights its reactivity and the possibility of generating compounds with significant pharmaceutical and material science applications (Moghaddam et al., 2006).

Physical Properties Analysis

The synthesis and study of mesomorphic derivatives of methyl 2,4-dihydroxybenzoate and their lanthanide complexes have shed light on the compound's mesomorphic and spectral properties. Such analyses are crucial for understanding the material's physical characteristics and its potential applications in various scientific domains (Novikova et al., 2018).

Chemical Properties Analysis

Through the exploration of its chemical reactions, the synthesis of methyl 2,4-dihydroxybenzoate has been linked to the production of luminescent materials, indicating its valuable chemical properties. These studies contribute to the understanding of the compound's chemical behavior and its potential for creating materials with unique properties (Senboku et al., 2011).

Scientific Research Applications

Synthesis of Mesomorphic Derivatives and Lanthanide Complexes

  • Scientific Field: Chemistry
  • Summary of Application: Methyl 2,4-dihydroxybenzoate is used in the synthesis of mesomorphic derivatives, which are compounds that exhibit mesophases (states of matter that are intermediate between liquid and solid, such as liquid crystals). These derivatives contain fragments of different organic acids in position 4 .
  • Methods of Application: The exact methods of synthesis are not detailed in the source, but it involves the creation of derivatives of methyl 2,4-dihydroxybenzoate containing fragments of different organic acids .
  • Results or Outcomes: The mesomorphic properties of these derivatives have been investigated, and lanthanide complexes of the prepared compounds have been obtained. Their spectral properties have also been studied .

Cosmetic Agents

  • Scientific Field: Cosmetology
  • Summary of Application: Methyl 2,4-dihydroxybenzoate is used as a cosmetic agent .
  • Methods of Application: The exact methods of application are not detailed in the source, but it is used in the formulation of cosmetics .
  • Results or Outcomes: The outcomes of its use in cosmetics are not detailed in the source .

Synthesis of Raw Material for Fine Chemicals, Organic Intermediate, Pharmaceutical Intermediate

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 2,4-dihydroxybenzoate is used in the synthesis of raw material for fine chemicals, organic intermediate, pharmaceutical intermediate .
  • Methods of Application: The exact methods of synthesis are not detailed in the source, but it involves the use of Methyl 2,4-dihydroxybenzoate as a raw material .
  • Results or Outcomes: The outcomes of its use in this context are not detailed in the source .

Organic Building Blocks

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 2,4-dihydroxybenzoate is used as an organic building block .
  • Methods of Application: The exact methods of application are not detailed in the source, but it involves the use of Methyl 2,4-dihydroxybenzoate as a building block in organic chemistry .
  • Results or Outcomes: The outcomes of its use in this context are not detailed in the source .

Organic Chemistry

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 2,4-dihydroxybenzoate is used as an organic building block .
  • Methods of Application: The exact methods of application are not detailed in the source, but it involves the use of Methyl 2,4-dihydroxybenzoate as a building block in organic chemistry .
  • Results or Outcomes: The outcomes of its use in this context are not detailed in the source .

Safety And Hazards

Methyl 2,4-dihydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCLXHRIYTHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022177
Record name Methyl 2,4-dihydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dihydroxybenzoate

CAS RN

2150-47-2
Record name Methyl 2,4-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dihydroxybenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-, methyl ester
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Record name Methyl 2,4-dihydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dihydroxybenzoate
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Record name METHYL 2,4-DIHYDROXYBENZOATE
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Synthesis routes and methods

Procedure details

To a solution in methanol (50 mL) of 2,4-dihydroxybenzoic acid (1.54 g, 10 mmol) was added sulfuric acid (0.5 mL) and trimethyl orthoformate (1.6 mL, 15 mmol) and the reaction mixture was stirred at reflux for 36 hours. The reaction mixture was cooled to ambient temperature and diluted with water. The methanol was evaporated in vacuo. The residue was diluted with water and extracted with ether (3×). The combined ether extracts were washed with saturated aqueous sodium bicarbonate (2×) and brine, dried, filtered and concentrated in vacuo to give 2,4-dihydroxybenzoic acid methyl ester (1.34 g) as a white solid.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
MY Lui, KS Lokare, E Hemming, JNG Stanley… - RSC …, 2016 - pubs.rsc.org
Using a focused microwave reactor, methylation with dimethyl carbonate (DMC) of 1,2- and 1,4-dihydroxybenzene derivatives, found in the product spectrum of lignin depolymerisation, …
Number of citations: 18 pubs.rsc.org
NS Novikova, ED Kilimenchuk, RV Kondrat'eva… - Russian Journal of …, 2018 - Springer
The derivatives of methyl 2,4-dihydroxybenzoate containing fragments of different organic acids in position 4 have been synthesized. Their mesomorphic properties have been …
Number of citations: 1 link.springer.com
M Nawaz, I Ullah, OR Abid, A Ali… - Canadian Journal of …, 2013 - cdnsciencepub.com
The palladium(0)-catalyzed Suzuki cross-coupling reaction of the bis(triflates) of methyl 2,5-dihydroxybenzoate and methyl 2,4-dihydroxybenzoate afforded para- and meta-terphenyls, …
Number of citations: 4 cdnsciencepub.com
LU Mingli, X Xin, Z Ling, LIU Fei… - 华南师范大学学报(自然 …, 2019 - journal-n.scnu.edu.cn
Methyl 2, 4-dihydroxybenzoate (MDB) is a relatively stable hydroxylated product of methylparaben (MeP) during advanced oxidation process (AOPs), which has more toxicity than pure …
Number of citations: 0 journal-n.scnu.edu.cn
RC French, PT Kujawski, GR Leather - Weed Science, 1986 - cambridge.org
Chemicals that stimulate germination of curly dock seed (Rumex crispus L. # RUMCR) and urediniospores of curly dock rust [Uromyces rumicis Schum. (Wint.)], an obligate parasite of …
Number of citations: 22 www.cambridge.org
M Morimoto, T Nakajima, M Ishikura, Y Shigemasa… - Carbohydrate …, 2012 - Elsevier
A one-pot synthesis was used to produce chitosan derivatives with polyphenolic side chains via a regioselective phenolic coupling reaction. Under Mannich reaction conditions, …
Number of citations: 11 www.sciencedirect.com
ER Kenawy, FI Abdel-Hay… - Journal of Bioactive …, 2005 - journals.sagepub.com
The principal derivative of chitin is chitosan, which is obtained by deacetylation of chitin. Chemical modification of synthetic and natural polymers is a convenient way to obtain materials …
Number of citations: 96 journals.sagepub.com
K Takeya, H Itokawa - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
Puerarin, daidzin, daidzein, genistein, coumesterol, methyl 2, 4-dihydroxybenzoate, a mixture of methyl p-hydroxybenzoate and methyl trans-p-hydroxycinnamate, phytosterols and …
Number of citations: 52 www.jstage.jst.go.jp
LG Derkach, NS Novikova, AV Mazepa - Russian Journal of Organic …, 2014 - Springer
We previously synthesized methyl 4-[4-(4-hexadecyloxybenzoyloxy) benzoyloxy]-2-hydroxybenzoate whose coordination compound with terbium (III) chloride showed strong …
Number of citations: 1 link.springer.com
PD Williams, BV Clineschmidt, JM Erb… - Journal of medicinal …, 1995 - ACS Publications
Compound 7 was synthesized in excellent overall yield using the sequence given in Scheme 1. N-(tert-Buty-loxycarbonyl)-4-piperidinone was reductively aminated with 2-(…
Number of citations: 60 pubs.acs.org

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